REACTION_SMILES
|
[CH3:1][O:2][CH:3]([CH2:4][C:5]([C:6](=[O:7])[CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1)([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[CH3:20])[O:21][CH3:22].[CH3:24][C:25](=[O:26])[CH3:27].[ClH:23]>>[O:2]=[CH:3][CH2:4][C:5]([C:6](=[O:7])[CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1)([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[CH3:20]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC=O)(C(=O)C1CCCCC1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |